molecular formula C38H50O6 B162963 Isogarcinol CAS No. 71117-97-0

Isogarcinol

Cat. No. B162963
CAS RN: 71117-97-0
M. Wt: 602.8 g/mol
InChI Key: KXTNVBQRLRYVCO-LPSZMIQCSA-N
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Description

Isogarcinol is a natural polyisoprenylated benzophenone first isolated from plant species in the genus Garcinia . It is a secondary plant metabolite isolated from various Garcinia species including Garcinia indica .


Synthesis Analysis

A short total synthesis of (±)-garcinol and (±)-isogarcinol, two endo-type B PPAPs with reported activity against methicillin-resistant Staphylococcus aureus (MRSA), has been presented. The stereo- and regioselective Pd-catalysed decarboxylative Tsuji–Trost allylation/allyl–allyl cross-coupling are key elements that allowed the total synthesis to be accomplished within 13 steps starting from acetylacetone .


Molecular Structure Analysis

The molecular formula of Isogarcinol is C38H50O6 . The InChI representation is InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 .


Chemical Reactions Analysis

Garcinol reacts with peroxyl radicals by a single electron transfer followed by deprotonation of the hydroxyl group from the enolized 1, 3-diketone to form a resonance pair .

Scientific Research Applications

Immune Regulation and Anti-inflammatory Effects

Isogarcinol, a natural compound extracted from Garcinia mangostana L., has demonstrated significant immunosuppressive properties. In various studies, it has been shown to regulate immune responses and exhibit anti-inflammatory effects, making it a potential candidate for treating autoimmune diseases. For instance, isogarcinol significantly reduced clinical scores and alleviated symptoms in models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. Its mechanism involves the inhibition of inflammatory cytokines, suppression of T helper cell differentiation, and impairment of macrophage function, suggesting its potential as a therapeutic agent in autoimmune diseases and inflammation-related conditions (Fu et al., 2014), (Wang et al., 2016), (Li et al., 2015).

Antioxidant Activity and Genotoxicity

Isogarcinol has also been evaluated for its antioxidant activity and genotoxicity. It has displayed considerable antioxidant activity, with potential use as a natural antioxidant. The studies show that isogarcinol can reduce oxidative stress markers and increase antioxidant enzyme activity, indicating its promising role in oxidative stress-related diseases (Liu et al., 2018).

Binding to Calcineurin and Potential as an Immunosuppressant

Interestingly, isogarcinol has shown a unique binding ability to calcineurin, a protein crucial in immune regulation. This binding is unlike classical calcineurin inhibitors, positioning isogarcinol as a potential oral, low-toxicity immunomodulatory drug. It inhibits calcineurin competitively, suggesting its potential application in preventing transplant rejection and treating autoimmune diseases with fewer adverse reactions and low toxicity compared to conventional treatments (Cen et al., 2015), (Cen et al., 2013).

Potential in Cancer Therapy

Isogarcinol has been studied for its activity against cancer cells, particularly leukemia. It has shown significant growth suppression by inducing apoptosis in leukemia cell lines, mediated by the activation of caspase-3 and loss of mitochondrial membrane potential. These findings indicate the potential of isogarcinol and related compounds in cancer therapy, offering a new avenue for the development of anticancer agents (Matsumoto et al., 2003).

properties

IUPAC Name

(1S,3S,9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTNVBQRLRYVCO-LPSZMIQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318189
Record name Isogarcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isogarcinol

CAS RN

71117-97-0
Record name Isogarcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71117-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isogarcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
833
Citations
Z Liu, G Li, C Long, J Xu, J Cen, X Yang - Food Chemistry, 2018 - Elsevier
… Isogarcinol had no cyctotoxic or promotional activities at 1… isogarcinol, before exposure to H 2 O 2 , significantly increased cell viability in a concentration-dependent manner. Isogarcinol …
Number of citations: 43 www.sciencedirect.com
J Cen, M Shi, Y Yang, Y Fu, H Zhou, M Wang, Z Su… - PLoS …, 2013 - journals.plos.org
Calcineurin (CN), a unique protein phosphatase, plays an important role in immune regulation. In this study we used CN as a target enzyme to investigate the immunosuppressive …
Number of citations: 38 journals.plos.org
S Chen, K Han, H Li, J Cen, Y Yang… - Journal of agricultural …, 2017 - ACS Publications
Isogarcinol (YDIS), a natural compound extracted from Garcinia mangostana L., has a significant immunosuppressive effect on systemic lupus erythematosus and rheumatoid arthritis. …
Number of citations: 32 pubs.acs.org
Y Fu, H Zhou, M Wang, J Cen… - Journal of Agricultural and …, 2014 - ACS Publications
Isogarcinol is a natural compound that we extracted from Garcinia mangostana L., and we were the first to report that it is a new immunosuppressant. In the present study, we …
Number of citations: 48 pubs.acs.org
R Schobert, B Biersack - Chemistry & biodiversity, 2019 - Wiley Online Library
… /or crystallization.6, 8 Isogarcinol is easily prepared from garcinol by … The activity spectra of garcinol and isogarcinol include … of isogarcinol-treated mice was observed while isogarcinol …
Number of citations: 47 onlinelibrary.wiley.com
W Li, H Li, M Zhang, Y Zhong, M Wang… - Journal of agricultural …, 2015 - ACS Publications
… Therefore, we believe that isogarcinol may be a potential … , we hypothesized that isogarcinol can inhibit the stimulation of … to determine whether orally administered isogarcinol could be a …
Number of citations: 16 pubs.acs.org
M Wang, Y Xie, Y Zhong, J Cen, L Wang… - Journal of agricultural …, 2016 - ACS Publications
… Isogarcinol is a new natural … of isogarcinol in experimental autoimmune encephalomyelitis (EAE), a murine model of multiple sclerosis (MS). Treatment with oral 100 mg/kg isogarcinol …
Number of citations: 18 pubs.acs.org
C Socolsky, B Plietker - Chemistry–A European Journal, 2015 - Wiley Online Library
A short total synthesis of (±)‐garcinol and (±)‐isogarcinol, two endo‐type B PPAPs with reported activity against methiciline resistant Staphylococcus aureus (MRSA), is presented. The …
N Krishnamurthy, YS Lewis, B Ravindranath - Tetrahedron Letters, 1981 - Elsevier
A new polyisoprenylated phenolic pigment, garcinol, and its colourless isomer, isogarcinol, have been isolated from Garcinia indica and their structures proposed on the basis of …
Number of citations: 127 www.sciencedirect.com
V Kuete, PD Tchakam, B Wiench, B Ngameni… - Phytomedicine, 2013 - Elsevier
Introduction The emergence of drug-resistant cancer cells drastically reduces the efficacy of many antineoplasic agents and, consequently, increases the frequency of therapeutic failure…
Number of citations: 91 www.sciencedirect.com

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